molecular formula C11H13N3 B1440961 4-(Pyridin-2-yl)piperidine-4-carbonitrile CAS No. 767263-33-2

4-(Pyridin-2-yl)piperidine-4-carbonitrile

Cat. No. B1440961
M. Wt: 187.24 g/mol
InChI Key: VXQVGWZSCZUOKK-UHFFFAOYSA-N
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Patent
US08383638B2

Procedure details

The title compound was prepared by the procedure described for the synthesis of 1-({3-[(1S,2S)-2-hydroxycyclohexyl]-4-oxo-3,4-dihydrobenzo[h]quinazolin-6-yl}methyl)-4-pyridin-2-ylpiperidine-4-carbonitrile in Example 2, substituting 4-methylpiperidine-4-carbonitrile for 4-pyridin-2-ylpiperidine-4-carbonitrile. The resultant solid gave proton NMR spectra consistent with theory and a mass ion (ES+) of 431.2438 for [M+H]+ [Calc'd for C26H31N4O2, [M+H]+=431.2444]: 1H NMR (400 MHz, CDCl3) δ 8.96-8.93 (m, 1H), 8.28-8.23 (m, 1H), 8.05 (s, 1H), 7.72-7.65 (m, 2H), 4.64 (br s, 1H), 4.04 (br s, 1H), 3.92 (s, 2H), 2.87 (br s, 2H), 2.56-2.53 (m, 1H), 2.45 (d, J=12.2 Hz, 2H), 2.29-2.26 (m, 1H), 2.09-1.86 (m, 5H), 1.64-1.41 (m, 5H), 1.36 (s, 3H).
Name
1-({3-[(1S,2S)-2-hydroxycyclohexyl]-4-oxo-3,4-dihydrobenzo[h]quinazolin-6-yl}methyl)-4-pyridin-2-ylpiperidine-4-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C@H]1CCCC[C@@H]1N1C(=O)C2C(=C3C=CC=CC3=C(C[N:20]3[CH2:25][CH2:24][C:23]([C:28]4C=CC=CN=4)([C:26]#[N:27])[CH2:22][CH2:21]3)C=2)N=C1.N1C=CC=CC=1C1(C#N)CCNCC1>>[CH3:28][C:23]1([C:26]#[N:27])[CH2:24][CH2:25][NH:20][CH2:21][CH2:22]1

Inputs

Step One
Name
1-({3-[(1S,2S)-2-hydroxycyclohexyl]-4-oxo-3,4-dihydrobenzo[h]quinazolin-6-yl}methyl)-4-pyridin-2-ylpiperidine-4-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H]1[C@H](CCCC1)N1C=NC2=C3C(=C(C=C2C1=O)CN1CCC(CC1)(C#N)C1=NC=CC=C1)C=CC=C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C1(CCNCC1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant solid gave proton NMR spectra consistent with theory

Outcomes

Product
Name
Type
product
Smiles
CC1(CCNCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.